7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Overview
Description
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . It is a derivative of the bicyclic structure known as azabicycloheptane, which is characterized by a nitrogen atom incorporated into the bicyclic framework. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride typically involves the Hoffmann-Löffler reaction of N-methylcyclohexylamine . This reaction is known for introducing a nitrogen atom into the bicyclic structure, forming the azabicycloheptane framework. The reaction conditions usually involve the use of halogenating agents and specific temperature controls to ensure the correct formation of the bicyclic structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Hoffmann-Löffler reactions with optimized reaction conditions to maximize yield and purity. The compound is often produced in powder form and requires careful handling and storage to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of simpler amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the bicyclic structure are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its unique bicyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound is used to study the effects of bicyclic amines on biological systems. It may serve as a precursor for developing pharmaceuticals that target specific biological pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves its interaction with molecular targets in biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their function. The specific pathways involved depend on the context in which the compound is used, such as its role in pharmaceuticals or as a research tool .
Comparison with Similar Compounds
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride: This compound has a similar bicyclic structure but differs in the position of the carboxylic acid group.
7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid: This compound includes a Boc (tert-butoxycarbonyl) protecting group, which affects its reactivity and applications.
Uniqueness: 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is unique due to the specific positioning of the carboxylic acid group and its hydrochloride salt form.
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-1-5(8-7)2-4-7;/h5,8H,1-4H2,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWCROKHJCWGCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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